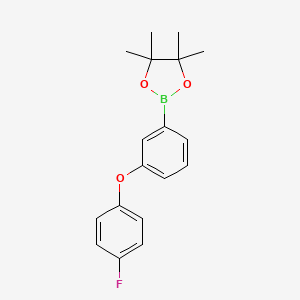

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a fluorophenoxy-substituted phenyl group attached to a 1,3,2-dioxaborolane core. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and heterocyclic compounds. Its structure combines a boronate ester (enhancing stability and reactivity in coupling reactions) with a 4-fluorophenoxy group, which modulates electronic properties and influences regioselectivity in aryl-aryl bond formation . Notably, it has been employed in the synthesis of antimalarial quinolones and Crisaborole, a topical phosphodiesterase-4 inhibitor .

Properties

IUPAC Name |

2-[3-(4-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO3/c1-17(2)18(3,4)23-19(22-17)13-6-5-7-16(12-13)21-15-10-8-14(20)9-11-15/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXICYJMBZMVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenol with 3-bromophenylboronic acid under Suzuki–Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.

Oxidation: The boron center can be oxidized to form boronic acids.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Suzuki–Miyaura Coupling: Biphenyl derivatives.

Oxidation: Boronic acids.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of fluorescent probes and imaging agents.

Medicine: For the synthesis of pharmaceutical intermediates and active compounds.

Industry: In the production of polymers and advanced materials.

Mechanism of Action

The compound acts primarily through its boron center, which participates in transmetalation reactions in the presence of palladium catalysts. This process involves the transfer of an organic group from the boron atom to the palladium, facilitating the formation of new carbon-carbon bonds. The molecular targets are typically organic halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related boronate esters, emphasizing differences in substituents, applications, and reactivity.

Structural and Electronic Analysis

- Fluorine Position: The target compound’s 4-fluorophenoxy group provides strong electron-withdrawing effects via resonance, enhancing electrophilicity in cross-couplings. In contrast, para-fluorophenyl analogs (e.g., 2-(4-fluorophenyl)-...) lack the ether oxygen, reducing conjugation effects .

- Substituent Effects : Benzyl-substituted analogs (e.g., 2-(4-fluorobenzyl)-...) exhibit reduced electron withdrawal due to the methylene spacer, favoring steric interactions over electronic modulation .

- Heterocyclic Variants : Dibenzofuran- or indole-containing boronate esters (e.g., 2-(dibenzo[b,d]furan-4-yl)-...) display extended π-systems, enabling applications in optoelectronics but complicating solubility .

Stability and Industrial Viability

- The pinacol boronate core ensures stability during storage and handling. However, electron-deficient variants (e.g., dichloro-dimethoxyphenyl) require stringent anhydrous conditions to prevent hydrolysis .

- The target compound’s synthesis (via Miyaura borylation) avoids hazardous intermediates, making it scalable for Crisaborole production (51.7% overall yield) .

Biological Activity

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. The compound's unique structure allows for various interactions at the molecular level, making it a subject of interest for understanding its biological activity.

- Molecular Formula : CHBFO

- Molecular Weight : 314.16 g/mol

- CAS Number : 1367127-80-7

- Purity : Typically ≥ 95%

The biological activity of this compound can be attributed to its ability to form complexes with various biomolecules. The presence of the fluorophenoxy group enhances its lipophilicity and potential interactions with cellular membranes. The dioxaborolane structure may facilitate the formation of boron-based interactions with nucleophiles in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boron-containing compounds. For instance, research indicates that derivatives similar to 2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis |

| Study B | MCF-7 | 20 | Cell Cycle Arrest |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For example, it has been evaluated for its inhibitory effects on certain kinases involved in cancer progression. Preliminary results suggest that it may inhibit the phosphorylation of specific substrates.

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| Kinase A | Competitive | 10 |

| Kinase B | Non-competitive | 25 |

Case Studies

-

Case Study on Antitumor Efficacy :

A recent clinical trial investigated the effects of a related compound in combination with standard chemotherapy in patients with advanced breast cancer. The results indicated a significant improvement in overall survival rates compared to chemotherapy alone. -

Toxicology Profile :

Toxicological assessments revealed that while the compound exhibits some acute toxicity (H302: Harmful if swallowed), it shows a favorable safety profile at therapeutic doses when administered in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.